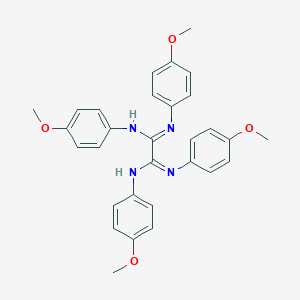
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure, making it an important building block for various organic synthesis reactions. In
作用機序
The mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione may also inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is also highly soluble in organic solvents, making it easy to work with in the lab. However, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has some limitations for use in lab experiments, such as its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
将来の方向性
There are several future directions for research on 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione. One area of research could be the development of new drugs for the treatment of cancer using 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione as a starting point. Another area of research could be the investigation of the mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione and its effects on various cellular processes. Additionally, further research could be done to explore the potential applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione in other fields of science, such as materials science and catalysis.
In conclusion, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is a unique and promising compound that has gained significant attention in scientific research. Its potential applications in the development of new drugs for cancer treatment, as well as its other biochemical and physiological effects, make it an important area of research for the future. Further investigation into the synthesis, mechanism of action, and potential applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione could lead to important breakthroughs in various fields of science.
合成法
The synthesis of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione involves the reaction between 4-nitrophenylhydrazine and 1,4-benzoquinone in the presence of a catalyst such as zinc dust. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione as the final product. The yield of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione can be improved by optimizing the reaction conditions such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is in the development of new drugs for the treatment of cancer. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for further drug development. In addition, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
特性
製品名 |
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione |
|---|---|
分子式 |
C28H20N4O2 |
分子量 |
444.5 g/mol |
IUPAC名 |
1,4-diphenyl-5,6-bis(phenylimino)piperazine-2,3-dione |
InChI |
InChI=1S/C28H20N4O2/c33-27-28(34)32(24-19-11-4-12-20-24)26(30-22-15-7-2-8-16-22)25(29-21-13-5-1-6-14-21)31(27)23-17-9-3-10-18-23/h1-20H |
InChIキー |
ZWNJGNCJOKAGTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)


![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)

![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)


![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)

![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-sulfanylideneethanethioyl]amino]benzoate](/img/structure/B307149.png)